molecular formula C12H13FN2O2S2 B2355989 N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide CAS No. 337924-48-8

N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide

Cat. No. B2355989
CAS RN: 337924-48-8
M. Wt: 300.37
InChI Key: VUBCZHGKIXCQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide, also known as ABX-1431, is a novel small molecule that has been developed for the treatment of various neurological disorders such as depression, anxiety, and pain. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of major depressive disorder.

Scientific Research Applications

Alkylation of Sulfamic Esters

A study by Debbabi, Beji, and Baklouti (2005) explored the alkylation of sulfamic esters, including those related to N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide, under liquid-liquid phase transfer conditions. This process enables the preparation of N-dialkyled products or corresponding ethers, showcasing a method for chemical modification of sulfamides (Debbabi, Beji, & Baklouti, 2005).

Synthesis of Fluoroamines

Posakony and Tewson (2002) conducted research on the synthesis of N-benzyl fluoroamines using cyclic sulfamidates, relevant to the structural family of N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide. Their method involved fluorination reactions and demonstrated a scalable process without the need for chromatographic purification (Posakony & Tewson, 2002).

Preparation of Alpha-Fluorosulfonamides

Hill, Liu, and Taylor (2004) developed a method for preparing alpha-fluorosulfonamides, including those structurally related to N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide. They used electrophilic fluorination of tertiary sulfonamides with N-fluorobenzenesulfonimide, demonstrating the versatility of sulfonamide modifications (Hill, Liu, & Taylor, 2004).

Molecular Structure and Gas-Phase Acidity

Remko (2003) conducted a theoretical study on the molecular structure and gas-phase acidity of various sulfonamides, including compounds similar to N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide. The study provided insights into the chemical behavior of these compounds, which is crucial for their application in scientific research (Remko, 2003).

Enzyme Inhibition Applications

Akıncıoğlu et al. (2013) investigated novel sulfamides as potential inhibitors for carbonic anhydrase isoenzymes. These studies are relevant for understanding how derivatives of N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide might interact with biological systems, particularly in the context of enzyme inhibition (Akıncıoğlu et al., 2013).

Sulfoxidation of Alkenes and Alkynes

Zhang et al. (2016) developed a method for sulfoxidation of alkenes and alkynes using N-fluorobenzenesulfonimide. This study contributes to the broader understanding of chemical reactions involving sulfamide compounds (Zhang et al., 2016).

properties

IUPAC Name

1-(2-fluorophenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S2/c13-12-6-2-1-4-10(12)8-14-19(16,17)15-9-11-5-3-7-18-11/h1-7,14-15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBCZHGKIXCQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.